3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
Overview
Description
3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride is a research chemical that belongs to the class of NMDA receptor agonists. It has a molecular formula of C11H24Cl2N2 and a molecular weight of 255.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride typically involves the reaction of piperidine with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl or piperidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on NMDA receptors and its potential role in modulating neurotransmission.
Medicine: Investigated for its potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by acting as an agonist at NMDA receptors. It binds to these receptors and modulates their activity, leading to changes in neurotransmission. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Pyrrolidinyl)ethylamine
- N-Methyl-2-(1-pyrrolidinyl)ethylamine
- 3-(2-Pyrrolidinyl)propylamine
Uniqueness
3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride is unique due to its specific structure, which allows it to interact with NMDA receptors in a distinct manner. This interaction is not as pronounced in similar compounds, making it a valuable tool in research focused on NMDA receptor modulation.
Properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethyl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-8-13(7-1)9-5-11-4-3-6-12-10-11;;/h11-12H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMWQLFAOHDHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.